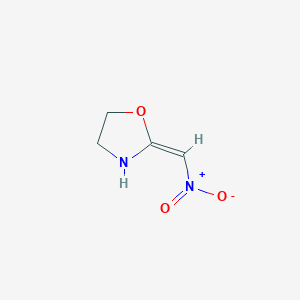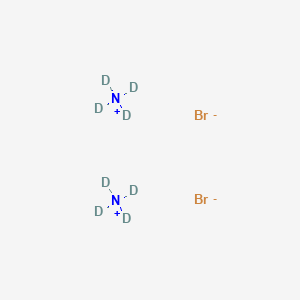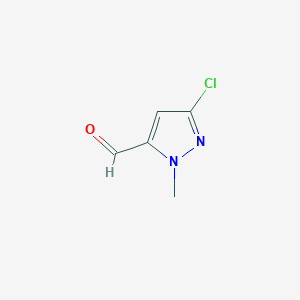
7,4'-Dihydroxy-6,8-di-C-prenylflavanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,4’-Dihydroxy-6,8-di-C-prenylflavanone is a prenylated flavonoid, a type of compound characterized by the presence of prenyl groups attached to the flavonoid skeleton. Prenylated flavonoids are known for their diverse biological activities and enhanced bioavailability compared to non-prenylated flavonoids .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,4’-Dihydroxy-6,8-di-C-prenylflavanone typically involves multiple steps starting from phloroacetophenone. The key steps include condensation reactions, cyclization, and demethoxymethylation . The reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process involves optimizing reaction conditions to achieve higher yields and purity, which can then be adapted for industrial-scale production.
化学反応の分析
Types of Reactions: 7,4’-Dihydroxy-6,8-di-C-prenylflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
科学的研究の応用
7,4’-Dihydroxy-6,8-di-C-prenylflavanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Medicine: It has potential therapeutic applications due to its bioactivity and bioavailability.
Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.
作用機序
The mechanism of action of 7,4’-Dihydroxy-6,8-di-C-prenylflavanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit urate transporter 1 (URAT1) and glucose transporter 9 (GLUT9), which are involved in uric acid reabsorption . Additionally, it can inhibit xanthine oxidase, an enzyme involved in uric acid production .
類似化合物との比較
Similar Compounds:
- 5,7-Dihydroxy-4’-methoxy-8,3’-di-C-prenylflavanone
- 4’,7-Dihydroxy-8-prenylflavanone
- 5,7-Dihydroxy-6,8-di-C-prenyl-4’-O-prenyl-flavanone
Uniqueness: 7,4’-Dihydroxy-6,8-di-C-prenylflavanone is unique due to its specific prenylation pattern, which enhances its bioactivity and bioavailability compared to other similar compounds. Its ability to interact with multiple molecular targets makes it a promising candidate for various therapeutic applications.
特性
分子式 |
C25H28O4 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
7-hydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O4/c1-15(2)5-7-18-13-21-22(27)14-23(17-8-10-19(26)11-9-17)29-25(21)20(24(18)28)12-6-16(3)4/h5-6,8-11,13,23,26,28H,7,12,14H2,1-4H3 |
InChIキー |
MLXUEMGNSDHQTJ-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)OC(CC2=O)C3=CC=C(C=C3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-formamido-3-methylbutanoate](/img/structure/B12322429.png)


![7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole](/img/structure/B12322457.png)

